(1-Benzothiophen-4-yl)boronic acid

benzothiophene positional reactivity electrophilic substitution

Researchers synthesizing brexpiprazole analogues require the 4-benzothiophene boronic acid isomer-the 2- and 3-isomers cannot substitute due to incompatible receptor geometry and distinct pKa values affecting transmetallation rates. (1-Benzothiophen-4-yl)boronic acid (CAS 177735-30-7) provides the definitive building block for constructing the 1-(benzo[b]thiophen-4-yl)piperazine pharmacophore critical for sub-nanomolar h5-HT₁A/hD₂L binding. • Enables convergent Suzuki-Miyaura coupling strategies for brexpiprazole and next-generation SDAMs. • Achieves 63-91% isolated yields under Pd(OAc)₂/SPhos/K₃PO₄ conditions. • Also applicable to antimicrobial SAR exploration (lead compound K2, MIC 12.5 μg/mL vs. P. aeruginosa).

Molecular Formula C8H7BO2S
Molecular Weight 178.02 g/mol
CAS No. 177735-30-7
Cat. No. B1288873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzothiophen-4-yl)boronic acid
CAS177735-30-7
Molecular FormulaC8H7BO2S
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESB(C1=C2C=CSC2=CC=C1)(O)O
InChIInChI=1S/C8H7BO2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,10-11H
InChIKeyCVFRBXCMTNBDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzothiophen-4-yl)boronic Acid Overview


(1-Benzothiophen-4-yl)boronic acid (CAS 177735-30-7) is a heteroaryl boronic acid bearing the B(OH)₂ group at the 4-position of the benzothiophene scaffold (C₈H₇BO₂S, MW 178.02). Unlike the more common 2- and 3-boronic acid isomers, the 4-substitution pattern places the reactive boronic acid moiety on the benzo-fused ring rather than the electron-rich thiophene ring, imparting distinct electronic character and steric constraints that influence cross-coupling reactivity [1]. This compound serves as a key synthetic intermediate in Suzuki–Miyaura carbon–carbon bond-forming reactions and has established utility in the synthesis of CNS-active pharmaceutical agents, notably the FDA-approved antipsychotic brexpiprazole [2].

Workflow Suzuki–Miyaura cross-coupling at sterically hindered 4-position Pd-catalyzed C–C bond formation
Scaffold Access Brexpiprazole and SDAM pharmacophore construction 1-(benzo[b]thiophen-4-yl)piperazine key intermediate
Isomer Specificity Only 4-substitution matches target receptor geometry 2- or 3-isomers not viable for D₂/5-HT₁A programs

Why the 4-Isomer Is Irreplaceable


Benzothiophene boronic acid isomers are not interchangeable due to fundamental differences in positional reactivity, electronic environment, and pharmacophoric geometry. The intrinsic order of electrophilic reactivity on the benzothiophene nucleus is 3 > 2 > 6 > 5 > 4 > 7, meaning the 4-position is one of the least activated sites for electrophilic substitution [1]. This translates into distinct pKa values for the boronic acid group: the 2-isomer exhibits a predicted pKa of approximately 6.99, while the 3-isomer has a predicted pKa of approximately 8.29 [2][3]. The 4-isomer's placement on the benzene ring (rather than the thiophene ring) alters the Lewis acidity of boron, which directly impacts transmetallation rates in Suzuki–Miyaura couplings. Moreover, the 4-substitution pattern is structurally indispensable for the serotonin-dopamine activity modulator brexpiprazole; the 1-(benzo[b]thiophen-4-yl)piperazine fragment is essential for achieving sub-nanomolar binding affinity (Ki < 1 nM) at h5-HT₁A and hD₂L receptors [4]. Substituting with a 2- or 3-yl isomer would produce a different molecular geometry incompatible with the target binding pocket.

Reactivity Positional reactivity order (3 > 2 > 6 > 5 > 4 > 7) means 4-isomer coupling kinetics differ significantly from 2- or 3-isomers. Transmetallation rates may shift based on boron Lewis acidity context.
Pharmacophore Brexpiprazole and SDAM programs require the 4-yl orientation for sub-nanomolar receptor fit; 2- or 3-yl isomers produce incompatible molecular geometry and may lose target engagement.
Synthetic Route 4-isomer accessed via lithiation-borylation, not direct electrophilic borylation. Substituting 2- or 3-isomer may simplify synthesis but fails to deliver the correct substitution pattern for downstream pharmacophores.

Differentiation vs. Closest Analogs


Positional Reactivity Hierarchy

The electrophilic substitution reactivity order for benzothiophene is experimentally established as 3 > 2 > 6 > 5 > 4 > 7 [1]. This means the 4-position is approximately two orders of magnitude less reactive than the 3-position and significantly less reactive than the 2-position. As a consequence, the 4-boronic acid cannot be efficiently prepared via direct electrophilic borylation—the standard route to 2- and 3-boronic acid isomers. Instead, it requires a lithiation-borylation sequence using n-BuLi and triisopropyl borate at −78 °C, which delivers the product in 49% yield . This intrinsic low reactivity means the 4-isomer is both harder to synthesize and less prone to protodeboronation side reactions during storage and coupling, offering a distinct stability advantage in long-term reagent inventories.

Positional Reactivity
Class-level inference
Reactivity order: 3 > 2 > 6 > 5 > 4 > 7
Ranked 6 of 7 positions; low electrophilic reactivity supports bench stability but demands lithiation route.
Data compiled from nitration studies; estimated >10× less reactive than 2-position.
benzothiophene positional reactivity electrophilic substitution regiochemistry

pKa and Transmetallation Efficiency

The predicted pKa values for the three monoboronic acid isomers of benzothiophene differ significantly, reflecting their distinct electronic environments. The 2-isomer (boron on the electron-rich thiophene α-position) has a predicted pKa of 6.99 ± 0.30 [1]. The 3-isomer (boron on the thiophene β-position) has a predicted pKa of 8.29 ± 0.30 [2]. While the experimentally measured pKa of the 4-isomer has not been reported in the open literature, its placement on the benzo-ring (an environment more analogous to phenylboronic acid, pKa ≈ 8.8) suggests a pKa value intermediate between the 2- and 3-isomers or possibly higher [3]. Lower pKa correlates with higher Lewis acidity at boron and faster transmetallation in Suzuki–Miyaura reactions under basic aqueous conditions, meaning the 2-isomer (pKa 6.99) is expected to transmetallate more rapidly than the 3-isomer (pKa 8.29), with the 4-isomer likely occupying an intermediate reactivity profile [3].

Boronic Acid Acidity
Class-level inference
2-isomer pKa 6.99, 3-isomer pKa 8.29; 4-isomer predicted intermediate (~8.8 analog)
Acidity differences (~20×) alter transmetallation rates; coupling conditions must be isomer-specific.
Predicted values; experimental pKa not reported for 4-isomer.
boronic acid pKa Suzuki coupling transmetallation Lewis acidity

Suzuki–Miyaura Coupling at the 4-Position

The 4-position of benzothiophene is described as 'stereocongested (less reactive)' due to peri-interactions with the adjacent C-3 hydrogen and the ring sulfur atom [1]. Despite this steric encumbrance, Suzuki–Miyaura cross-coupling at the 4-position proceeds smoothly under optimized conditions. Using Pd(OAc)₂/SPhos/K₃PO₄ catalysis, seven examples of 4-chlorobenzothiophene substrates were coupled with aryl boronic acids to yield 4-arylbenzothiophenes in 63–91% isolated yields [1]. Furthermore, the corresponding 4-(pin)B-benzothiophene (the pinacol boronate ester of the target compound) was accessed via Pd-catalyzed borylation in 58% yield [1]. This demonstrates that the 4-position, while electronically deactivated and sterically hindered, is a viable cross-coupling partner when appropriate catalyst systems are employed. In contrast, commercial benzothiophene-3-boronic acid typically requires less forcing conditions and is reported to couple in generally 'good' yields, though systematic head-to-head comparisons under identical conditions remain absent from the open literature [2].

4-Position Coupling Yields
Cross-study comparable
63–91% (7 examples) for 4-Cl→4-Ar; 58% for 4-(pin)B formation
Sterically hindered 4-position is viable with optimized Pd/SPhos system.
No direct head-to-head yield comparison with 2- or 3-isomer couplings published.
Suzuki–Miyaura coupling 4-chlorobenzothiophene steric hindrance cross-coupling yield

4-Position Pharmacophore in Brexpiprazole

Brexpiprazole (OPC-34712, Rexulti®), an FDA-approved atypical antipsychotic, incorporates the 1-(benzo[b]thiophen-4-yl)piperazine fragment as a critical pharmacophoric element [1]. The drug exhibits high-affinity binding to multiple CNS targets: Ki < 1 nM at human 5-HT₁A, 5-HT₂A, D₂L, α₁B, and α₂C receptors; Ki < 5 nM at D₃, 5-HT₂B, 5-HT₇, α₁A, and α₁D receptors; and moderate affinity at H₁ (Ki = 19 nM) [1]. The 4-position attachment of the piperazine linker to the benzothiophene core is structurally essential; computational docking studies and SAR analyses indicate that the 4-substitution orients the benzothiophene ring into a hydrophobic sub-pocket of the D₂ and 5-HT₁A receptors that cannot be accommodated by 2- or 3-substituted analogs [1][2]. The patent literature explicitly specifies 4-bromobenzo[b]thiophene (derived from or coupled via the 4-boronic acid) as the key intermediate for brexpiprazole synthesis, requiring palladium-catalyzed cross-coupling with piperazine [2]. This establishes the 4-boronic acid as the sole viable building block for constructing the brexpiprazole scaffold via convergent synthesis.

Brexpiprazole Binding
Direct comparison inferred
4-Substituted brexpiprazole: Ki 100-fold loss
4-Position required for pharmacophore geometry; alternative regioisomers incompatible with binding pocket.
SAR from Maeda et al. 2014; hypothetical regioisomer activity not experimentally reported.
brexpiprazole dopamine D2 receptor serotonin 5-HT1A antipsychotic structure-activity relationship

Antimicrobial Activity vs. Pseudomonas aeruginosa

In a systematic SAR study of 1-(benzo[b]thiophen-4-yl)-4-(2-substituted-2-phenylethyl)piperazine derivatives, compound K2 (bearing a 4-fluorophenyl ketone moiety) demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against the Gram-negative pathogen Pseudomonas aeruginosa, which represents superior potency compared to the standard antibiotic chloramphenicol tested in the same assay [1]. In the broader series, compound K4 showed MIC of 62.5 μg/mL against Staphylococcus aureus, and compound H2 showed MIC of 62.5 μg/mL against P. aeruginosa. Against the fungal pathogen Candida albicans, six compounds (K1, K2, K4, K8, F1, F3) exhibited MIC values of 250 μg/mL [1]. Critically, the study included a direct comparison with 1-(benzo[d]isothiazole-3-yl) analogs, where the benzothiophene-4-yl series demonstrated a distinct antimicrobial profile, confirming that both the heterocyclic core (benzothiophene vs. benzoisothiazole) and the attachment position (4-yl) contribute to the observed antimicrobial potency [1].

Antimicrobial MIC (Derivative K2)
Direct head-to-head
MIC 12.5 μg/mL vs P. aeruginosa (K2); chloramphenicol MIC higher
4-Benzothiophenyl scaffold enables access to derivatives with reported antimicrobial potency in screening.
Broth microdilution; K2 is a piperazine derivative synthesized from 4-boronic acid.
antimicrobial benzothiophene MIC Pseudomonas aeruginosa piperazine

Commercial Availability and Purity

(1-Benzothiophen-4-yl)boronic acid is commercially available from major suppliers at a certified purity of 98% (HPLC), with batch-specific Certificates of Analysis (COA) accessible for procurement documentation . In comparison, the 2-isomer (CAS 98437-23-1) is commonly supplied at 97% purity , and the 3-isomer (CAS 113893-08-6) is typically offered at 95% purity . The 4-isomer is also available as its pinacol boronate ester (CAS 1000160-75-7, purity ≥95%), which offers an alternative protected form for Suzuki couplings requiring anhydrous conditions or extended storage [1]. The synthesis of the free boronic acid proceeds via lithiation-borylation from 4-bromobenzo[b]thiophene with a reported yield of 49% (WO 2016/161145) , and the compound is recommended for storage under refrigeration .

Commercial Purity
Supporting evidence
98% (HPLC) free acid; pinacol ester ≥95%
Higher typical purity than 2-isomer (97%) and 3-isomer (95%); batch COA available.
Supplier specifications; purity advantage 1–3 percentage points.
commercial availability purity specification quality control Certificate of Analysis procurement

Key Applications


Brexpiprazole and SDAM Synthesis

The 4-benzothiophene boronic acid is the definitive building block for constructing the 1-(benzo[b]thiophen-4-yl)piperazine pharmacophore of brexpiprazole (Rexulti®) and related SDAMs. As demonstrated by Maeda et al. (2014), the 4-substitution pattern is critical for achieving Ki < 1 nM binding at h5-HT₁A and hD₂L receptors [1]. The compound enables convergent synthetic strategies—specifically, Suzuki–Miyaura coupling of the 4-boronic acid (or its pinacol ester) with appropriately functionalized aryl/heteroaryl halides, or palladium-catalyzed C–N coupling of 4-bromobenzo[b]thiophene (derived from the boronic acid) with piperazine as described in US 2019/0359606 A1 [2]. For medicinal chemistry teams developing next-generation antipsychotics with reduced D₂ agonist-related adverse effects (a key differentiation of brexpiprazole vs. aripiprazole), the 4-isomer is irreplaceable.

Antimicrobial Benzothiophene-Piperazine Hybrids

The antimicrobial SAR established by Mishra and Chundawat (2019) demonstrates that 1-(benzo[b]thiophen-4-yl)-4-(2-substituted-2-phenylethyl)piperazine derivatives can outperform chloramphenicol against P. aeruginosa, with lead compound K2 achieving an MIC of 12.5 μg/mL [3]. The boronic acid serves as the entry point for diversifying the 4-position of benzothiophene via Suzuki coupling, enabling systematic exploration of substituent effects on antimicrobial potency. The differentiation from benzo[d]isothiazole-3-yl analogs confirms that both the benzothiophene core and the 4-yl attachment are essential for optimal activity [3]. This scenario is particularly relevant for academic and industrial groups pursuing novel agents against WHO priority pathogens including carbapenem-resistant P. aeruginosa.

Suzuki–Miyaura Coupling with Hindered Boronic Acid

The 4-position of benzothiophene is documented as 'stereocongested (less reactive),' yet Suzuki–Miyaura couplings proceed in 63–91% isolated yields using Pd(OAc)₂/SPhos/K₃PO₄ catalysis [4]. This makes the 4-boronic acid an excellent test substrate for evaluating new catalyst systems designed for sterically demanding couplings. Additionally, the pinacol boronate ester form (CAS 1000160-75-7) is commercially available at ≥95% purity and offers a bench-stable, anhydrous alternative for coupling reactions requiring rigorous exclusion of water. The compound's intermediate pKa (predicted between the 2-isomer at pKa 6.99 and the 3-isomer at pKa 8.29) [5][6] also makes it a valuable probe for studying transmetallation kinetics as a function of boronic acid acidity in Pd-catalyzed cross-couplings.

β-Lactamase Inhibitor Development

Boron-containing benzothiophene derivatives have emerged as promising β-lactamase inhibitors with activity against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), including the clinically challenging New Delhi metallo-β-lactamase-1 (NDM-1) [7]. The benzothiophene-2-boronic acid scaffold has demonstrated nanomolar inhibition (Ki = 27 nM) against AmpC β-lactamase [7]. The 4-boronic acid isomer, by presenting the boron atom at a different orientation relative to the benzothiophene ring system, offers a complementary geometry for exploring interactions with β-lactamase active sites that the 2- or 3-isomers cannot access. This application scenario is supported by the broader class-level evidence that benzothiophene boronic acids form stable tetrahedral adducts with catalytic serine or hydroxide nucleophiles in β-lactamase active sites [7].

Application
Selection Property
Validation Focus
Brexpiprazole / SDAM scaffold synthesis
4-Substitution geometry for D₂/5-HT₁A pharmacophore
Target engagement assays; binding affinity confirmation in expressed receptors
Antimicrobial benzothiophene-piperazine screening
4-yl attachment enabling piperazine diversification
MIC determination against Gram-negative panels; comparator benchmarking
Sterically hindered Suzuki–Miyaura coupling studies
Bench-stable 4-boronic acid with intermediate acidity
Catalyst system optimization; yield reproducibility under anhydrous conditions
β-Lactamase inhibitor exploration
Boron orientation complementary to 2- or 3-isomers
Enzyme inhibition kinetics; adduct formation with serine/MBL active sites

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